Thiamine

Description

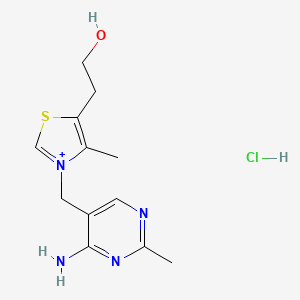

Structure

3D Structure

Properties

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N4OS/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15)/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRWCGZRTZMZEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N4OS+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220251 | |

| Record name | Thiamine ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a slight odor; [HSDB] Crystals; [Avocado Research MSDS], Solid | |

| Record name | Thiamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17375 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thiamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

500.0 mg/mL | |

| Record name | Thiamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70-16-6, 59-43-8 | |

| Record name | 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methylthiazolium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiamine ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiamine ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAMINE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ABT0J945J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

248 °C | |

| Record name | Thiamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Crucial Role of Thiamine in the Citric Acid Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiamine, also known as vitamin B1, is an essential micronutrient whose active form, this compound pyrophosphate (TPP), plays a central and indispensable role in cellular energy metabolism. As a critical cofactor for several key multi-enzyme complexes, TPP is integral to the catabolism of carbohydrates and branched-chain amino acids.[1][2] This guide provides an in-depth technical overview of this compound's core functions within the citric acid cycle, detailing the biochemical mechanisms, presenting quantitative data, outlining experimental protocols, and visualizing the associated pathways.

This compound Pyrophosphate: The Bioactive Form

This compound itself is biologically inactive. To become a functional coenzyme, it must be phosphorylated to this compound pyrophosphate (TPP). This conversion is catalyzed by the enzyme this compound pyrophosphokinase, a process that is dependent on the presence of magnesium and ATP.[2] TPP's critical role in the citric acid cycle stems from its function as a coenzyme for two major regulatory enzyme complexes: the pyruvate dehydrogenase complex (PDHc) and the α-ketoglutarate dehydrogenase complex (α-KGDHc).[1][2]

Pyruvate Dehydrogenase Complex (PDHc): The Gateway to the Citric Acid Cycle

The pyruvate dehydrogenase complex is a large, multi-enzyme complex located in the mitochondrial matrix that links glycolysis to the citric acid cycle. It catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, a primary substrate for the citric acid cycle.[3] This reaction is a critical control point in glucose metabolism.

The PDH complex consists of three catalytic enzymes: pyruvate dehydrogenase (E1), dihydrolipoamide acetyltransferase (E2), and dihydrolipoamide dehydrogenase (E3). This compound pyrophosphate is the essential coenzyme for the E1 component, pyruvate dehydrogenase.

The mechanism of TPP action in the PDHc is as follows:

-

The acidic proton on the thiazole ring of TPP is removed, forming a carbanion.

-

This carbanion attacks the carbonyl carbon of pyruvate.

-

The resulting adduct is decarboxylated, leaving a hydroxyethyl-TPP intermediate.

-

The hydroxyethyl group is then transferred to the lipoamide cofactor of the E2 enzyme, regenerating the TPP carbanion.

A deficiency in this compound leads to reduced PDHc activity, causing an accumulation of pyruvate. This pyruvate is then shunted into anaerobic metabolism, leading to an overproduction of lactic acid and a state of lactic acidosis.[3]

α-Ketoglutarate Dehydrogenase Complex (α-KGDHc): A Key Regulatory Point in the Citric Acid Cycle

The α-ketoglutarate dehydrogenase complex is another large, multi-enzyme complex in the mitochondrial matrix that catalyzes a crucial, rate-limiting step in the citric acid cycle: the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA.[2][4] Structurally and mechanistically, the α-KGDH complex is very similar to the PDH complex, consisting of three enzymes: α-ketoglutarate dehydrogenase (E1k), dihydrolipoamide succinyltransferase (E2k), and dihydrolipoamide dehydrogenase (E3).

Similar to its role in the PDHc, this compound pyrophosphate is the essential coenzyme for the E1k component, α-ketoglutarate dehydrogenase. The catalytic mechanism is analogous to that of the PDHc, involving the TPP-mediated decarboxylation of α-ketoglutarate and the subsequent transfer of the succinyl group to the lipoamide cofactor of the E2k enzyme.

Impaired α-KGDHc activity due to this compound deficiency disrupts the flow of the citric acid cycle, leading to reduced production of NADH and FADH2, and consequently, a decrease in ATP synthesis.[2]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of this compound pyrophosphate with the pyruvate dehydrogenase complex and the effects of this compound deficiency on citric acid cycle enzyme activities.

| Enzyme Complex | Species | This compound Pyrophosphate (TPP) Km (µM) | Notes |

| Pyruvate Dehydrogenase Complex | Bovine Adrenals | 2.3 (without Mg2+) | Magnesium ions reduce the Km to 1.1 µM.[5] |

| Pyruvate Dehydrogenase Complex | HeLa Cells | 0.06 | The competitive inhibitor 3-deazathis compound pyrophosphate has a Ki of 0.0026 µM.[6] |

| Enzyme/Condition | Tissue | Percentage Decrease in Activity | Reference |

| Pyruvate Dehydrogenase Complex (PDHc) | This compound-deficient mouse brain | 10.5% | [7] |

| α-Ketoglutarate Dehydrogenase Complex (α-KGDHc) | This compound-deficient mouse brain | 21.5% | [7] |

| Succinate Dehydrogenase (SDH) | This compound-deficient mouse brain | 27% | [7] |

| Succinate Thiokinase (STH) | This compound-deficient mouse brain | 24% | [7] |

Experimental Protocols

Measurement of Pyruvate Dehydrogenase (PDH) Activity

This protocol describes a coupled enzyme assay to determine PDH activity in cell or tissue extracts. The production of NADH is coupled to the reduction of a tetrazolium salt, MTT, which forms a colored product that can be measured spectrophotometrically.[8]

Materials:

-

0.25 M Tris-HCl Buffer (pH 8.0)

-

0.2 M Sodium Pyruvate

-

4 mM Coenzyme A (CoA)

-

40 mM NAD+

-

40 mM this compound Pyrophosphate (TPP)

-

10 mM MgCl2

-

200 mM Dithiothreitol (DTT)

-

Citrate Synthase

-

5,5-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Cell or tissue extract

-

Microplate reader capable of measuring absorbance at 412 nm or 565 nm depending on the specific kit.[8][9]

Procedure:

-

Sample Preparation: Homogenize cells or tissues in an appropriate assay buffer on ice. Centrifuge to remove insoluble material and collect the supernatant.

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, sodium pyruvate, CoA, NAD+, TPP, MgCl2, and DTT.

-

Assay:

-

Calculation: The rate of change in absorbance is directly proportional to the PDH activity. A standard curve can be generated using known concentrations of NADH to quantify the enzyme activity.

Measurement of α-Ketoglutarate Dehydrogenase (α-KGDH) Activity

This protocol outlines a colorimetric assay to measure α-KGDH activity. The principle is similar to the PDH assay, where the production of NADH is coupled to the reduction of a chromogenic probe.[4]

Materials:

-

α-KGDH Assay Buffer

-

α-Ketoglutarate Substrate

-

NAD+

-

Colorimetric Probe (e.g., WST-8)

-

NADH Standard

-

Cell or tissue extract

-

Microplate reader capable of measuring absorbance at 450 nm.[4]

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates as described for the PDH assay.[4]

-

Reaction Mixture: Prepare a reaction mixture containing the α-KGDH assay buffer, α-ketoglutarate substrate, and NAD+.

-

Assay:

-

Add the sample to the wells of a 96-well plate.

-

Add the reaction mixture to initiate the reaction.

-

Add the colorimetric probe.

-

Incubate the plate at 37°C and measure the absorbance at 450 nm in a kinetic mode.[4]

-

-

Calculation: The α-KGDH activity is proportional to the rate of increase in absorbance. An NADH standard curve is used for quantification.[4]

Signaling Pathways and Regulation

The activity of the PDH and α-KGDH complexes is tightly regulated to meet the cell's energy demands. This regulation occurs through both allosteric mechanisms and covalent modification.

Pyruvate Dehydrogenase Complex Regulation:

-

Product Inhibition: Acetyl-CoA and NADH, the products of the PDHc reaction, are allosteric inhibitors of the complex.

-

Covalent Modification: The activity of the PDHc is regulated by a phosphorylation/dephosphorylation cycle. Pyruvate dehydrogenase kinase (PDK) phosphorylates and inactivates the E1 subunit, while pyruvate dehydrogenase phosphatase (PDP) dephosphorylates and activates it.

-

Role of this compound Phosphates: this compound diphosphate (TPP) has been shown to inhibit PDK, leading to the activation of PDHc. Conversely, this compound triphosphate (ThTP) can inhibit PDP, resulting in the inactivation of the complex.[10]

α-Ketoglutarate Dehydrogenase Complex Regulation:

-

Product Inhibition: Succinyl-CoA and NADH are allosteric inhibitors of the α-KGDH complex.

-

Calcium Activation: Ca2+ ions are important activators of α-KGDHc, which is significant in tissues with high energy demands like muscle.[11]

-

Redox Regulation: The α-KGDH complex is sensitive to the mitochondrial redox state and can be inhibited by oxidative stress.[12]

Visualizations

Caption: Mechanism of the Pyruvate Dehydrogenase Complex.

References

- 1. This compound Biochemistry [this compound.dnr.cornell.edu]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. [Interaction of this compound pyrophosphate and some of its analogs with the pyruvate dehydrogenase complex from the adrenal cortex] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differences in the efficiency of 3-deazathis compound and oxythis compound pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tricarboxylic acid cycle enzymes following this compound deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. raybiotech.com [raybiotech.com]

- 9. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 10. researchgate.net [researchgate.net]

- 11. Independent modulation of the activity of alpha-ketoglutarate dehydrogenase complex by Ca2+ and Mg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. α-Ketoglutarate dehydrogenase: A mitochondrial redox sensor - PMC [pmc.ncbi.nlm.nih.gov]

The Core Molecular Mechanism of Thiamine Pyrophosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential coenzyme in all living systems. It plays a central role in carbohydrate and amino acid metabolism by catalyzing the cleavage and formation of carbon-carbon bonds adjacent to carbonyl groups. TPP-dependent enzymes are crucial for cellular respiration and biosynthetic pathways, making them attractive targets for drug development. This guide provides a detailed examination of the molecular mechanism of TPP, including its catalytic cycle, the enzymes it co-regulates, and the experimental methodologies used to study its function.

The Catalytic Machinery: The TPP Coenzyme

The catalytic prowess of TPP resides in its thiazolium ring. The C2 carbon of this ring is unusually acidic, and upon deprotonation by the enzyme, it forms a highly nucleophilic carbanion, also known as an ylide. This ylide is the key reactive species that initiates the catalytic cycle. The positive charge on the adjacent nitrogen atom in the thiazolium ring stabilizes this carbanion, making its formation energetically feasible within the enzyme's active site.

The General Catalytic Cycle of TPP-Dependent Enzymes

TPP-dependent enzymes catalyze a variety of reactions, including decarboxylations, oxidative decarboxylations, and transketolase reactions. Despite the diversity of these transformations, the core mechanism follows a conserved four-step catalytic cycle:

-

Nucleophilic Attack: The TPP ylide performs a nucleophilic attack on the carbonyl carbon of the substrate (e.g., an α-keto acid like pyruvate). This forms a covalent bond between the coenzyme and the substrate, creating a tetrahedral intermediate.

-

Bond Cleavage (Decarboxylation): The thiazolium ring acts as an "electron sink," facilitating the cleavage of a carbon-carbon bond. In the case of α-keto acid decarboxylases, this results in the release of carbon dioxide.

-

Rearrangement and Transfer: The resulting intermediate, a resonance-stabilized enamine, can then be protonated or can attack another substrate, leading to the transfer of a two-carbon unit.

-

Product Release and Coenzyme Regeneration: The final product is released from the TPP coenzyme, regenerating the active ylide for the next catalytic cycle.

Key TPP-Dependent Enzymes and their Significance

Several key metabolic enzymes rely on TPP as a cofactor. Understanding their specific mechanisms is crucial for comprehending cellular metabolism and identifying potential therapeutic targets.

Pyruvate Dehydrogenase Complex (PDC)

The pyruvate dehydrogenase complex is a large, multi-enzyme complex that links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[1] The E1 component of this complex is a TPP-dependent enzyme. The acetyl group from pyruvate is transferred to a lipoamide cofactor on the E2 component, which then transfers it to coenzyme A.[2] The activity of PDC is tightly regulated by phosphorylation and dephosphorylation, as well as by allosteric effectors such as ATP, NADH, and acetyl-CoA.[1]

Transketolase

Transketolase is a key enzyme in the non-oxidative branch of the pentose phosphate pathway, where it catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. This allows for the interconversion of sugars and the production of precursors for nucleotide biosynthesis (ribose-5-phosphate) and aromatic amino acid synthesis (erythrose-4-phosphate).

Quantitative Data on TPP-Dependent Enzymes

The following tables summarize key kinetic and inhibition constants for several TPP-dependent enzymes. This data is essential for comparative analysis and for the design of enzyme inhibitors.

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Pyruvate Dehydrogenase (E1) | Homo sapiens | Pyruvate | 25-50 | - | - |

| Ehrlich ascites tumor cells | Pyruvate | 46 | - | - | |

| Ehrlich ascites tumor cells | NAD⁺ | 110 | - | - | |

| Ehrlich ascites tumor cells | Coenzyme A | 36 | - | - | |

| Pyruvate Decarboxylase | Saccharomyces cerevisiae | Pyruvate | - | 10 | - |

| Saccharomyces carlsbergensis | Pyruvate | - | - | - | |

| Zymomonas mobilis | Pyruvate | - | 397 ± 20 (decarboxylation) | - | |

| α-Ketoglutarate Dehydrogenase | Bovine adrenals | α-Ketoglutarate | 190 | - | - |

| Bovine adrenals | Coenzyme A | 12 | - | - | |

| Bovine adrenals | NAD⁺ | 25 | - | - | |

| Transketolase | Rat | Xylulose 5-phosphate | - | - | - |

| Rat | Ribose 5-phosphate | - | - | - |

| Inhibitor | Enzyme | Organism | K_i_ (µM) | Type of Inhibition |

| Oxythis compound Pyrophosphate (OTPP) | Pyruvate Dehydrogenase Complex | Bovine adrenals | 0.07 | Competitive |

| Pyruvate Dehydrogenase Complex | - | 0.025 | Competitive | |

| Transketolase | Yeast | 0.03 | - | |

| α-Ketoglutarate Dehydrogenase Complex | Bovine adrenals | ~30 | Competitive | |

| 3-Deazathis compound Pyrophosphate (DATPP) | Pyruvate Dehydrogenase Complex | - | 0.0026 | Competitive |

| This compound Thiazolone Pyrophosphate (TTPP) | Pyruvate Dehydrogenase Complex | Rat brain | - | Non-competitive |

| N3'-pyridyl this compound (N3PT) | Transketolase | Plasmodium falciparum | - | Competitive |

Experimental Protocols

A variety of experimental techniques are employed to investigate the structure, function, and mechanism of TPP-dependent enzymes.

Expression and Purification of Human Pyruvate Dehydrogenase (E1 Component)

This protocol describes the overexpression of the α and β subunits of human E1 in E. coli and subsequent purification using affinity chromatography.[2][3]

-

Vector Construction: The cDNAs for the mature forms of human E1α and E1β are subcloned into an expression vector, such as pQE-9, which allows for the addition of a polyhistidine tag for purification.

-

Transformation and Expression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., M15). A 5 mL overnight culture is used to inoculate 1 L of LB medium containing appropriate antibiotics. The culture is grown at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Protein expression is then induced with IPTG, and the culture is grown for an additional 4 hours at 37°C.[2]

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM KH₂PO₄, pH 8.0, 300 mM KCl, 1 mM PMSF, 1 mM benzamidine, and 10% glycerol), and lysed by sonication. The lysate is clarified by centrifugation.[2]

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA agarose column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole) to remove unbound proteins. The His-tagged E1 protein is then eluted with a linear gradient of 0.2 M imidazole in elution buffer (50 mM KH₂PO₄, pH 7.0, containing 300 mM KCl).[2]

-

Dialysis and Concentration: Fractions containing the purified E1 are pooled, concentrated, and dialyzed against a storage buffer (e.g., 50 mM KH₂PO₄, pH 7.0).[2]

Kinetic Analysis of TPP-Dependent Enzymes

Enzyme kinetics studies are essential to determine parameters such as K_m_ and k_cat_, and to elucidate the mechanism of inhibition by various compounds. A common method is a spectrophotometric assay. The following is a general protocol for determining the kinetic parameters of an enzyme.[4][5]

-

Reaction Mixture Preparation: Prepare a series of reaction mixtures in cuvettes, each containing a buffered solution at the optimal pH for the enzyme, the necessary cofactors (e.g., TPP, Mg²⁺), and varying concentrations of the substrate.

-

Enzyme Addition: Initiate the reaction by adding a small, constant amount of the purified enzyme to each reaction mixture.

-

Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and measure the change in absorbance at a specific wavelength over time. The wavelength is chosen to monitor the appearance of a product or the disappearance of a substrate.

-

Initial Velocity Calculation: Determine the initial velocity (v₀) of the reaction for each substrate concentration from the linear portion of the absorbance versus time plot.

-

Data Analysis: Plot the initial velocities against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the V_max_ and K_m_. The k_cat_ can then be calculated by dividing the V_max_ by the total enzyme concentration.[4]

X-ray Crystallography of Human Pyruvate Dehydrogenase

X-ray crystallography provides high-resolution three-dimensional structures of proteins, offering invaluable insights into the enzyme's active site, cofactor binding, and catalytic mechanism.[6][7]

-

Crystallization: Purified human E1 protein (at a concentration of ~17 mg/mL in a buffer containing TPP and MgCl₂) is used for crystallization trials. The vapor diffusion method (sitting or hanging drop) is commonly employed. Crystals of human E1 have been grown in solutions containing polyethylene glycol (PEG) 3350, ammonium sulfate, and a buffer at a specific pH.[2][7]

-

Data Collection: A single, high-quality crystal is mounted and flash-cooled in liquid nitrogen. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded on a detector. The crystal is rotated to collect a complete dataset.

-

Structure Determination: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined using methods such as molecular replacement (if a homologous structure is available) or experimental phasing. An electron density map is then calculated, into which the amino acid sequence of the protein is fitted to build an atomic model.

-

Structure Refinement: The initial model is refined against the experimental data to improve its accuracy and agreement with known geometric parameters.

Synthesis of this compound Pyrophosphate Analogs

The synthesis of TPP analogs is a powerful tool for probing the structure and function of TPP-dependent enzymes and for developing specific inhibitors. Oxythis compound is a well-studied this compound antagonist.[8]

Synthesis of Oxythis compound:

Oxythis compound can be synthesized from this compound hydrochloride. A common method involves the deamination of the 4'-amino group of the pyrimidine ring.[9]

-

Deamination of this compound: this compound hydrochloride is dissolved in an acidic solution (e.g., 5N HCl).[9]

-

Reaction with Nitrous Acid: Sodium nitrite is added to the solution to generate nitrous acid in situ, which reacts with the primary amino group of this compound, converting it to a hydroxyl group.[9]

-

Purification: The resulting oxythis compound can be purified by recrystallization.[9]

Phosphorylation to Oxythis compound Pyrophosphate (OTPP):

To be an effective inhibitor of TPP-dependent enzymes, oxythis compound must be pyrophosphorylated. This can be achieved enzymatically using this compound pyrophosphokinase or through chemical synthesis. A common chemical method involves reacting oxythis compound with pyrophosphoryl chloride.[9][10]

Conclusion

The molecular mechanism of this compound pyrophosphate is a fascinating example of coenzyme catalysis, central to fundamental metabolic pathways. The ability of the thiazolium ring to form a stabilized carbanion enables a diverse range of biochemical transformations. A thorough understanding of this mechanism, supported by quantitative data and detailed experimental protocols, is essential for researchers in biochemistry, enzymology, and drug development. The methodologies outlined in this guide provide a framework for further investigation into the intricate world of TPP-dependent enzymes and for the rational design of novel therapeutics targeting these crucial cellular machines.

References

- 1. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 2. Pyruvate dehydrogenase complex deficiency is linked to regulatory loop disorder in the αV138M variant of human pyruvate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overexpression and characterization of human tetrameric pyruvate dehydrogenase and its individual subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How can I determine the Kcat of an enzyme? - FAQ 921 - GraphPad [graphpad.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oxythis compound - Wikipedia [en.wikipedia.org]

- 9. This compound and selected this compound antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Quest for the "Anti-Beriberi Factor": A Technical History of Thiamine's Discovery and Isolation

For decades, the debilitating disease known as beriberi ravaged populations, particularly in Asia, where polished white rice was a dietary staple. Its cause remained a mystery, attributed to everything from miasmas to infectious agents. This guide provides an in-depth technical account of the pivotal experiments and scientific breakthroughs that led to the discovery, isolation, and synthesis of thiamine (Vitamin B1), the crucial micronutrient absent in polished rice.

This document details the chronological progression of research, focusing on the experimental methodologies and quantitative findings that unraveled the etiology of beriberi and laid the foundation for the science of vitamins. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this landmark achievement in nutritional science and medicine.

Early Observations: The Dawn of a Nutritional Paradigm

The journey to understanding this compound began not with a direct search for a new compound, but with the clinical observation of beriberi and the pioneering work of Christiaan Eijkman, a Dutch physician and pathologist.

Christiaan Eijkman and Polyneuritis in Chickens

In the 1890s, while working in the Dutch East Indies (now Indonesia), Christiaan Eijkman observed that chickens fed polished rice from military rations developed a paralytic illness strikingly similar to beriberi, which he termed polyneuritis gallinarum.[1][2] His initial hypothesis, in line with the prevailing germ theory, was that the disease was caused by a bacterial infection.[1]

A serendipitous change in the chickens' diet, however, shifted the course of his investigation. When the military cook was replaced, the new cook refused to provide "military rice" for "civilian chickens," and the birds were subsequently fed unpolished, or "brown," rice.[1] Eijkman noted a rapid recovery in the afflicted chickens. This led him to conduct controlled experiments to investigate the dietary link.

-

Objective: To determine the effect of different types of rice on the health of chickens.

-

Subjects: Domestic chickens (Gallus gallus domesticus).

-

Methodology:

-

Control Group: A group of chickens was fed a diet consisting of unpolished "brown" rice.

-

Experimental Group: A second group of chickens was fed a diet consisting exclusively of polished "white" rice.

-

Observation: Both groups were observed over a period of several weeks for the onset of neurological symptoms.

-

Intervention: Chickens that developed paralysis in the experimental group were switched to the unpolished rice diet and monitored for recovery.

-

-

Results: Chickens in the experimental group consistently developed symptoms of polyneuritis within a few weeks, while the control group remained healthy.[2] The afflicted chickens recovered when their diet was changed to unpolished rice.

Gerrit Grijns and the "Partial Starvation" Hypothesis

Gerrit Grijns, Eijkman's successor, continued this line of research and refined the interpretation of the experimental findings.[3][4] Through a series of meticulous experiments, Grijns demonstrated that beriberi was not caused by a toxin but rather by the absence of an essential nutrient.[4] He proposed the concept of "partial starvation," suggesting that certain foods contain minute quantities of indispensable substances required for the proper functioning of the nervous system.[3]

-

Objective: To test the hypothesis that beriberi is a nutritional deficiency disease.

-

Subjects: Chickens.

-

Methodology:

-

Grijns fed chickens various diets, including autoclaved (heat-sterilized) meat and other single-food diets, demonstrating that polyneuritis could be induced without the presence of polished rice.[3]

-

He showed that the "protective substance" in rice bran was soluble in water and alcohol and was destroyed by heat.

-

The Race for Isolation: From "Aberic Acid" to "Vitamine"

The work of Eijkman and Grijns set the stage for a scientific quest to isolate and identify the elusive "anti-beriberi factor."

Umetaro Suzuki and the Discovery of "Aberic Acid"

In 1910, Japanese scientist Umetaro Suzuki successfully extracted a water-soluble, anti-beriberi compound from rice bran, which he named "aberic acid" and later "oryzanin."[5][6] He demonstrated its effectiveness in curing beriberi in pigeons. However, due to a German translation of his work that omitted the claim of a newly discovered nutrient, his findings did not receive widespread international recognition at the time.[7]

Casimir Funk and the Coining of "Vitamine"

In 1912, Polish biochemist Casimir Funk, working at the Lister Institute in London, independently isolated a substance from rice bran that cured polyneuritis in pigeons.[8][9] Believing the substance to be a vital amine, he coined the term "vitamine" (from "vital" and "amine").[7][8] Although it was later discovered that not all vitamins are amines, the name stuck (with the 'e' eventually being dropped). Funk's work was instrumental in popularizing the concept of vitamins as essential dietary components for preventing diseases like beriberi, scurvy, and pellagra.[8][9]

-

Objective: To isolate the anti-beriberi substance from rice bran and test its efficacy.

-

Subjects: Pigeons (Columba livia domestica).

-

Methodology:

-

Pigeons were fed a diet of polished rice to induce polyneuritis.

-

Funk subjected rice bran to a series of chemical extractions and fractionations.

-

The resulting concentrates were administered to the sick pigeons.

-

-

Results: A small dose of the isolated concentrate was sufficient to bring about a rapid cure in pigeons suffering from polyneuritis.[10]

-

Quantitative Data: While precise records are scarce, reports indicate that a daily dose of a partially purified preparation could prevent beriberi symptoms.[11]

Crystallization and Structural Elucidation: The Birth of this compound

The final steps in the journey involved the purification of the vitamin in its crystalline form and the determination of its chemical structure.

Barend Jansen and Willem Donath: The First Crystalline Form

In 1926, Dutch chemists Barend Jansen and Willem Donath, working in the same laboratory in Batavia as Eijkman and Grijns, successfully isolated the anti-beriberi factor in crystalline form from rice bran.[12][13] This was a major breakthrough, as it provided a pure substance for further chemical analysis. They named the crystalline substance "aneurine."[11]

-

Extraction: The active substance was extracted from rice bran using an acidified aqueous solution.

-

Adsorption: The extract was then treated with an adsorbent material like fuller's earth or activated charcoal, to which the vitamin would bind.

-

Elution: The vitamin was subsequently eluted (released) from the adsorbent using a basic solution.

-

Precipitation and Purification: A series of precipitation steps using reagents like silver nitrate and phosphotungstic acid were employed to further purify the substance.

-

Crystallization: The final step involved inducing the purified substance to form crystals.

Robert R. Williams: Unraveling the Structure and Achieving Synthesis

The definitive chemical structure of the vitamin was determined by the American chemist Robert R. Williams. In 1935, after years of painstaking work, he elucidated the complex structure of the molecule, revealing it to be composed of a pyrimidine ring and a thiazole ring linked by a methylene bridge.[14] He named the compound "this compound," to reflect the presence of sulfur ("thio") and its amine group.[14][15]

In 1936, Williams and his colleague J.K. Cline achieved the first chemical synthesis of this compound, a landmark achievement that paved the way for its commercial production and the widespread fortification of foods.[15][16]

The synthesis of this compound by Williams and Cline involved the separate synthesis of the pyrimidine and thiazole moieties, followed by their condensation.

-

Synthesis of the Pyrimidine Moiety (Grewe-Buchner Pyrimidine Synthesis): This involved a multi-step process starting from simpler organic precursors to construct the 4-amino-5-bromomethyl-2-methylpyrimidine.

-

Synthesis of the Thiazole Moiety: The 4-methyl-5-(β-hydroxyethyl)thiazole was also synthesized through a series of chemical reactions.

-

Condensation: The final and crucial step was the quaternization reaction between the pyrimidine and thiazole components to form the this compound molecule.[15]

Quantitative Data and Physicochemical Properties

The isolation and synthesis of this compound allowed for its precise quantification and the characterization of its physical and chemical properties.

Table 1: Key Milestones in the Discovery and Isolation of this compound

| Year | Scientist(s) | Key Contribution |

| 1897 | Christiaan Eijkman | Demonstrated that a diet of polished rice causes polyneuritis in chickens, which can be reversed with unpolished rice.[7] |

| 1901 | Gerrit Grijns | Proposed that beriberi is a nutritional deficiency disease caused by the absence of a specific substance.[4] |

| 1910 | Umetaro Suzuki | Isolated a water-soluble anti-beriberi factor from rice bran, which he named "aberic acid" or "oryzanin".[5][7] |

| 1912 | Casimir Funk | Independently isolated the anti-beriberi factor and coined the term "vitamine".[7][8] |

| 1926 | Barend Jansen & Willem Donath | First to isolate the anti-beriberi vitamin in crystalline form.[12][13] |

| 1935 | Robert R. Williams | Determined the chemical structure of the vitamin and named it this compound.[14] |

| 1936 | Robert R. Williams & J.K. Cline | Achieved the first chemical synthesis of this compound.[15][16] |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| Chemical Formula | C₁₂H₁₇N₄OS⁺·Cl⁻·HCl |

| Molecular Weight | 337.27 g/mol [17][18] |

| Appearance | White to almost white crystalline powder or colorless crystals.[17][19] |

| Odor | Slight, characteristic thiazole-like odor.[17][19] |

| Solubility | Very soluble in water; slightly soluble in ethanol; insoluble in ether, benzene, chloroform, and acetone.[17] |

| Melting Point | ~250 °C (decomposes)[17][19] |

| pH (1% aqueous solution) | 2.7 - 3.4[19] |

| Stability | Stable in acidic solutions; unstable in neutral and alkaline solutions. Degraded by heat.[17] |

Conclusion

The discovery and isolation of this compound represent a monumental achievement in the history of medicine and nutritional science. It was a journey that began with astute clinical observations and culminated in the complex chemical synthesis of a life-saving molecule. This progression from identifying a dietary problem to providing a chemical solution not only conquered the devastating disease of beriberi but also firmly established the concept of vitamins, transforming our understanding of health and nutrition. The methodologies developed by these pioneering scientists laid the groundwork for the discovery of other essential micronutrients and continue to inform research in biochemistry and drug development today.

References

- 1. Christiaan Eijkman (1856–1930) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. smj.sma.org.sg [smj.sma.org.sg]

- 3. Gerrit Grijns in Java: Beriberi and the Concept of ‘Partial Starvation’ [worldneurologyonline.com]

- 4. Grijns Suggests the Cause of Beriberi | Research Starters | EBSCO Research [ebsco.com]

- 5. Umetaro Suzuki Vitamin A, Vitamin B1 | Japan Patent Office [jpo.go.jp]

- 6. Dr. Umetaro Suzuki’s Relentless Commitment to Research Led to the Discovery of Vitamin B1 and Contributed to the Successful Production of Numerous Medicines in Japan - Our Stories - Daiichi Sankyo [daiichisankyo.com]

- 7. Vitamin - Wikipedia [en.wikipedia.org]

- 8. datatorch.com [datatorch.com]

- 9. Casimir Funk - Wikipedia [en.wikipedia.org]

- 10. Casimir Funk | Polish biochemist | Britannica [britannica.com]

- 11. This compound and selected this compound antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The discovery of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Robert R. Williams - Wikipedia [en.wikipedia.org]

- 15. portlandpress.com [portlandpress.com]

- 16. newdrugapprovals.org [newdrugapprovals.org]

- 17. This compound hydrochloride | 67-03-8 [chemicalbook.com]

- 18. This compound Hydrochloride | C12H18Cl2N4OS | CID 6202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

thiamine's impact on neuronal function and signaling

An In-depth Technical Guide on Thiamine's Impact on Neuronal Function and Signaling

Introduction

This compound, or Vitamin B1, is an essential water-soluble vitamin critical for the proper functioning of the central and peripheral nervous systems.[1][2][3] Its biologically active form, this compound pyrophosphate (TPP), acts as an indispensable coenzyme for several key enzymes involved in carbohydrate and energy metabolism.[4][5][6][7] The brain is particularly vulnerable to this compound deficiency due to its high metabolic rate and near-exclusive reliance on glucose for energy.[2][8] Consequently, a deficit in this compound can lead to a cascade of detrimental events, including impaired energy metabolism, oxidative stress, inflammation, and ultimately, selective neuronal cell death, manifesting in severe neurological and psychiatric disorders such as Wernicke-Korsakoff syndrome (WKS).[2][5][9][10][11]

This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound impacts neuronal function and signaling. It details this compound's core role in cellular bioenergetics, its influence on major neurotransmitter systems, and its contribution to neuroprotection. The guide also summarizes quantitative data from key studies, outlines experimental protocols used to investigate this compound deficiency, and presents visual diagrams of the critical pathways involved.

This compound Metabolism and its Central Role as a Coenzyme

Once it crosses the blood-brain barrier, this compound is converted into its active form, this compound pyrophosphate (TPP), by the enzyme this compound pyrophosphokinase.[6][7][12] TPP is a vital cofactor for three critical enzyme complexes that link carbohydrate metabolism to cellular energy production and biosynthetic pathways.[5][12][13]

-

Pyruvate Dehydrogenase Complex (PDHC): Located in the mitochondria, PDHC catalyzes the conversion of pyruvate, the end product of glycolysis, into acetyl-CoA.[7][14] This reaction is a crucial link between glycolysis and the tricarboxylic acid (TCA) cycle.[6]

-

α-Ketoglutarate Dehydrogenase Complex (α-KGDH): This mitochondrial enzyme complex is a key rate-limiting step in the TCA cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.[7][15][16]

-

Transketolase (TKT): A cytosolic enzyme, TKT is a central component of the pentose phosphate pathway (PPP).[4][6][7] This pathway is essential for generating NADPH, a primary cellular reductant for antioxidant defense, and for producing ribose-5-phosphate, a precursor for nucleotide synthesis.[2][6][8][17]

This compound deficiency leads to reduced activity of these enzymes, impairing cerebral glucose metabolism, decreasing ATP production, and promoting oxidative stress.[5][15][18]

Impact on Neurotransmitter Systems

This compound is fundamentally linked to the synthesis and regulation of several key neurotransmitters. Its deficiency disrupts the delicate balance between excitatory and inhibitory signaling in the brain.[1]

Acetylcholine

This compound plays a critical role in the synthesis of acetylcholine (ACh), a neurotransmitter essential for memory, cognition, and muscle control.[3][14][19] The synthesis of ACh requires acetyl-CoA, which is primarily generated from pyruvate by the TPP-dependent PDH complex.[14][19][20] this compound deficiency impairs PDH activity, leading to reduced acetyl-CoA levels and a subsequent decrease in ACh synthesis.[21][22] This deficit in cholinergic function is a significant contributor to the cognitive impairments seen in WKS.[22]

GABA and Glutamate

The balance between the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), and the primary excitatory neurotransmitter, glutamate, is crucial for normal brain function. This compound deficiency affects the metabolism of both.[15] The TPP-dependent α-KGDH complex is a key enzyme in the TCA cycle, which produces precursors for the synthesis of glutamate and GABA.[15][23] Studies in this compound-deficient animal models have shown decreased brain levels of glutamate and GABA.[15][24] This imbalance can contribute to excitotoxicity and neuronal damage.[11] Furthermore, some studies suggest that this compound deficiency can alter the density of GABA-A and glutamate-NMDA receptors in specific brain regions.[25]

Serotonin and Other Neurotransmitters

This compound is also involved in the metabolism of other neurotransmitters, such as serotonin.[1] Its deficiency can indirectly affect the activity of the cerebellum, hippocampus, and hypothalamus, regions where serotonergic pathways are prominent.[1]

Neuroprotection, Myelination, and Antioxidant Defense

Beyond its direct role in metabolism and neurotransmitter synthesis, this compound contributes to neuronal health through several other mechanisms.

Myelin Sheath Maintenance

This compound is necessary for the proper maintenance and synthesis of myelin, the protective sheath that insulates nerve fibers and ensures rapid nerve impulse conduction.[1][26][27] this compound deficiency can lead to the breakdown of myelin sheaths (demyelination), contributing to neuropathy and impaired nerve function.[1][26][28] The synthesis of fatty acids, which are major components of myelin, is dependent on NADPH produced via the TPP-dependent transketolase in the pentose phosphate pathway.[2][8]

Antioxidant Defense

This compound deficiency is strongly associated with increased oxidative stress.[9][10][29] This occurs through two primary mechanisms:

-

Impaired Mitochondrial Function: Reduced activity of PDH and α-KGDH leads to mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS).[1]

-

Depletion of NADPH: Reduced transketolase activity impairs the pentose phosphate pathway, leading to a depletion of NADPH.[17] NADPH is essential for regenerating the primary cellular antioxidant, glutathione, from its oxidized state.[17][30]

This increase in oxidative stress contributes significantly to the region-specific neuronal death observed in this compound deficiency.[9][29][31]

Quantitative Data Summary

The following tables summarize quantitative findings from experimental studies on this compound deficiency, primarily using rodent models.

Table 1: Impact of this compound Deficiency on this compound-Dependent Enzyme Activity

| Enzyme | Brain Region | Model | Duration | Activity Reduction (%) | Reference |

| α-Ketoglutarate Dehydrogenase | Lateral Vestibular Nucleus, Hypothalamus | Pyrithis compound-induced TD (Rat) | Onset of symptoms | ~30% | [23] |

| α-Ketoglutarate Dehydrogenase | Sub-medial Thalamic Nucleus | TD Diet (Mouse) | 10 days | 52% | [16][32] |

| α-Ketoglutarate Dehydrogenase | Cortex | TD Diet (Mouse) | 10 days | 20% | [16][32] |

| Pyruvate Dehydrogenase | Whole Brain | Tea-induced TD (Rat) | 7-8 weeks | (Implied, leading to 60% ↓ in ACh synthesis) | [21] |

| Transketolase | Cortex, Hippocampus | TD Diet (Mouse) | 14 days | Significant reduction | [17] |

Table 2: Alterations in Neurotransmitter and Metabolite Levels in this compound Deficiency

| Substance | Brain Region | Model | Change | Reference |

| Acetylcholine Synthesis | Whole Brain | Tea-induced TD (Rat) | ↓ 35-60% | [21] |

| Glutamate | Whole Brain | TD Diet (Rat) | ↓ (Decreased) | [15][24] |

| GABA | Whole Brain | TD Diet (Rat) | ↓ (Decreased) | [15][24] |

| NADPH | Whole Brain, Hippocampus | TD Diet (Mouse) | ↓ (Decreased) | [17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments cited in the study of this compound's neuronal impact.

Induction of this compound Deficiency in Rodent Models

A common approach to study the neurological consequences of this compound deficiency is through dietary manipulation in rodents, sometimes accelerated by the use of a this compound antagonist.[33][34]

-

Objective: To create an in vivo model that mimics the neurochemical and pathological changes of human Wernicke-Korsakoff Syndrome.[33][34]

-

Method 1: this compound-Deficient Diet:

-

Housing: Animals are housed individually with controlled light-dark cycles and access to food and water ad libitum.

-

Diet: A custom-formulated diet devoid of this compound but otherwise nutritionally complete is provided. Control animals receive the same diet supplemented with a normal amount of this compound.

-

Duration: The diet is maintained for a period ranging from days to weeks (e.g., 9-30 days) until neurological symptoms appear or for a predetermined experimental endpoint.[29][35][36]

-

Method 2: Pyrithis compound-Induced this compound Deficiency (PTD):

-

Rationale: Pyrithis compound is a this compound antagonist that inhibits this compound pyrophosphokinase, accelerating the onset of deficiency.[15][22]

-

Procedure: In addition to the this compound-deficient diet, animals receive daily injections (intraperitoneal) of pyrithis compound.

-

Endpoint: Treatment continues until the onset of severe neurological signs, such as ataxia, seizures, or loss of righting reflex (~16 days).[33][34] At this point, animals may be euthanized for analysis or administered parenteral this compound to study recovery processes.[33][34]

-

Measurement of α-KGDH Activity

-

Objective: To quantify the activity of the TPP-dependent enzyme α-ketoglutarate dehydrogenase in brain tissue homogenates.

-

Protocol Summary (adapted from various neurochemical studies):

-

Tissue Preparation: Brain regions of interest (e.g., thalamus, cortex) are rapidly dissected, weighed, and homogenized in a cold buffer solution (e.g., phosphate buffer with protease inhibitors).

-

Assay Principle: The activity of α-KGDH is measured spectrophotometrically by following the rate of reduction of NAD+ to NADH, which causes an increase in absorbance at 340 nm.

-

Reaction Mixture: The homogenate is added to a reaction mixture containing α-ketoglutarate (substrate), coenzyme A, NAD+, and other necessary components like magnesium chloride and a detergent to permeabilize mitochondrial membranes. The reaction is initiated by adding the tissue sample.

-

Measurement: The change in absorbance at 340 nm is recorded over time using a spectrophotometer.

-

Calculation: Enzyme activity is calculated based on the rate of NADH formation and normalized to the total protein content of the sample, typically expressed as nmol/min/mg protein.

-

Conclusion

This compound is a cornerstone of neuronal health, playing an integral role in central energy metabolism, neurotransmitter synthesis, antioxidant defense, and myelin maintenance.[1][3][19][27] Its active form, TPP, functions as a critical coenzyme for PDH, α-KGDH, and TKT, placing it at the nexus of several fundamental biochemical pathways.[5] this compound deficiency disrupts these pathways, leading to a devastating cascade of events including energy failure, oxidative stress, impaired cholinergic and glutamatergic signaling, and ultimately, selective neurodegeneration.[5][10][22] The experimental models and quantitative data presented herein underscore the profound and multifaceted impact of this compound on the nervous system. For researchers and drug development professionals, understanding these core mechanisms is vital for developing therapeutic strategies for a range of neurodegenerative and metabolic disorders where this compound metabolism is implicated. Future research may further elucidate the non-coenzyme roles of this compound derivatives and explore novel this compound precursors with enhanced bioavailability for neuroprotective applications.[13]

References

- 1. The importance of this compound (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Neurological, Psychiatric, and Biochemical Aspects of this compound Deficiency in Children and Adults [frontiersin.org]

- 3. mister-blister.com [mister-blister.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. This compound Deficiency and Neurodegeneration: The Interplay among Oxidative Stress, Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 7. This compound pyrophosphate - Wikipedia [en.wikipedia.org]

- 8. Neurological, Psychiatric, and Biochemical Aspects of this compound Deficiency in Children and Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidative stress is associated with region-specific neuronal death during this compound deficiency - ProQuest [proquest.com]

- 10. academic.oup.com [academic.oup.com]

- 11. m.youtube.com [m.youtube.com]

- 12. This compound metabolism is critical for regulating correlated growth of dendrite arbors and neuronal somata - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective Effects of this compound and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthis compound [mdpi.com]

- 14. kaizennutritionwellness.com [kaizennutritionwellness.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Responses of the mitochondrial alpha-ketoglutarate dehydrogenase complex to this compound deficiency may contribute to regional selective vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Deficiency and Neuroinflammation Are Important Contributors to Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Publishers Panel [diagnostykalaboratoryjna.eu]

- 19. poweronpoweroff.com [poweronpoweroff.com]

- 20. This compound, gastrointestinal beriberi and acetylcholine signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Impairment of acetylcholine synthesis in this compound deficient rats developed by prolonged tea consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Acetyl-CoA and acetylcholine metabolism in nerve terminal compartment of this compound deficient rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Activities of this compound-dependent enzymes in two experimental models of this compound-deficiency encephalopathy. 2. alpha-Ketoglutarate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Brain glutamate and gamma-aminobutyrate (GABA) metabolism in thiamin-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The neurochemical pathology of this compound deficiency: GABAA and glutamateNMDA receptor binding sites in a goat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. backandbodyny.com [backandbodyny.com]

- 27. cogniultra.com [cogniultra.com]

- 28. researchgate.net [researchgate.net]

- 29. Oxidative stress is associated with region-specific neuronal death during this compound deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. This compound Deficiency: The Hidden Cause of Fatigue & Brain Fog - Live Vitae [livevitae.com]

- 31. academic.oup.com [academic.oup.com]

- 32. Responses of the mitochondrial alpha-ketoglutarate dehydrogenase complex to this compound deficiency may contribute to regional selective vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Brain and Behavioral Pathology in an Animal Model of Wernicke’s Encephalopathy and Wernicke-Korsakoff Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 34. BioKB - Publication [biokb.lcsb.uni.lu]

- 35. This compound Deficiency Causes Long-Lasting Neurobehavioral Deficits in Mice [mdpi.com]

- 36. This compound Deficiency Causes Long-Lasting Neurobehavioral Deficits in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Animal experiments on this compound avitaminosis and cerebral function - PubMed [pubmed.ncbi.nlm.nih.gov]

Genetic Basis of Thiamine Metabolism Disorders: A Technical Guide for Researchers and Drug Development Professionals

Abstract: Thiamine (Vitamin B1) is an indispensable micronutrient whose active form, this compound pyrophosphate (TPP), serves as a critical cofactor for enzymes central to carbohydrate and energy metabolism. While dietary this compound deficiency is well-documented, a growing body of research has illuminated a class of rare, inherited metabolic disorders caused by genetic defects in this compound transport and phosphorylation. These disorders, though individually rare, present with severe and often overlapping neurological, hematological, and metabolic phenotypes. Early and accurate diagnosis is paramount, as many of these conditions are treatable with high-dose this compound supplementation. This technical guide provides an in-depth overview of the core genes implicated in these disorders (SLC19A2, SLC19A3, SLC25A19, and TPK1), their associated clinical syndromes, underlying pathophysiology, and quantitative biochemical markers. Furthermore, it details diagnostic workflows and key experimental protocols for the functional characterization of genetic variants, offering a vital resource for researchers, clinical scientists, and professionals engaged in therapeutic development for these rare diseases.

Introduction to this compound Metabolism

This compound is a water-soluble vitamin that, in its biologically active form, this compound pyrophosphate (TPP), is essential for cellular function.[1][2] TPP is a cofactor for key enzymes in central metabolic pathways, including the pyruvate dehydrogenase complex (PDH), α-ketoglutarate dehydrogenase (α-KGDH) in the Krebs cycle, and transketolase in the pentose phosphate pathway.[3][4] The maintenance of cellular this compound homeostasis is dependent on a coordinated system of transporters and enzymes.

The process begins with the uptake of dietary this compound from the intestine and its transport into cells via two primary high-affinity transporters: this compound Transporter 1 (THTR-1), encoded by the SLC19A2 gene, and this compound Transporter 2 (THTR-2), encoded by SLC19A3.[3][5] Once inside the cell, free this compound is phosphorylated to its active TPP form by the enzyme this compound pyrophosphokinase 1, which is encoded by the TPK1 gene.[3][6] For its role in mitochondrial energy metabolism, TPP must be transported from the cytosol into the mitochondrial matrix. This crucial step is mediated by the mitochondrial TPP transporter, encoded by the SLC25A19 gene.[3][7] Genetic defects in any of these four key genes can disrupt this pathway, leading to a range of severe metabolic disorders.[5][8][9]

Genetic Disorders of this compound Transport and Metabolism

Inherited disorders of this compound metabolism are autosomal recessive conditions caused by biallelic pathogenic variants in genes responsible for this compound transport or activation.[10][11][12] These defects lead to tissue-specific or systemic this compound deficiency, manifesting in four primary syndromes.

Table 1: Overview of Core Genetic this compound Metabolism Disorders

| Disorder Name | Abbreviation | Gene | Protein | Chromosomal Locus | Inheritance | Core Clinical Phenotypes |

|---|---|---|---|---|---|---|

| This compound-Responsive Megaloblastic Anemia Syndrome | TRMA | SLC19A2 | This compound Transporter 1 (THTR-1) | 1q24.2 | Autosomal Recessive | Megaloblastic anemia, sensorineural hearing loss, diabetes mellitus.[10][13] |

| Biotin-Thiamine Responsive Basal Ganglia Disease | BTBGD | SLC19A3 | This compound Transporter 2 (THTR-2) | 2q36.3 | Autosomal Recessive | Recurrent subacute encephalopathy, dystonia, seizures, basal ganglia necrosis.[1][14][15] |

| Amish Lethal Microcephaly / this compound Metabolism Dysfunction Syndrome 4 | ALM / THMD4 | SLC25A19 | Mitochondrial TPP Transporter | 17q25.3 | Autosomal Recessive | ALM: Severe congenital microcephaly, 2-oxoglutaric aciduria, early death.[16][17] THMD4: Episodic encephalopathy, polyneuropathy, bilateral striatal necrosis.[16][18] |

| this compound Pyrophosphokinase 1 Deficiency | TPK1 Deficiency / THMD5 | TPK1 | this compound Pyrophosphokinase 1 | 7q35 | Autosomal Recessive | Episodic encephalopathy (often febrile-illness induced), ataxia, dystonia.[6][18][19] |

This compound-Responsive Megaloblastic Anemia Syndrome (TRMA)

TRMA is caused by mutations in the SLC19A2 gene, which encodes the widely expressed this compound transporter THTR-1.[11][20][21] Most pathogenic variants lead to a truncated, nonfunctional protein, impairing cellular this compound uptake.[20] The classic triad of symptoms—megaloblastic anemia, non-type 1 diabetes mellitus, and progressive sensorineural deafness—typically manifests between infancy and adolescence.[13] The anemia is responsive to high-dose this compound treatment, though the hearing loss is generally irreversible.[10][13]

Biotin-Thiamine Responsive Basal Ganglia Disease (BTBGD)

BTBGD results from mutations in the SLC19A3 gene, encoding THTR-2.[12][14] THTR-2 is crucial for this compound transport across the blood-brain barrier.[22] Consequently, its dysfunction leads to severe neurological manifestations. The classic presentation occurs in childhood (3-10 years) with episodes of subacute encephalopathy, confusion, seizures, ataxia, and dystonia, often triggered by fever or stress.[14][23] If untreated, this can progress to coma and death.[14] As the name suggests, treatment involves lifelong supplementation with both biotin and high-dose this compound, which can lead to significant clinical improvement.[12][23]

SLC25A19-Related this compound Metabolism Dysfunction

Mutations in SLC25A19, which encodes the mitochondrial TPP transporter, give rise to two distinct phenotypes.[16]

-

Amish Lethal Microcephaly (ALM): This severe phenotype is associated with a specific missense mutation (c.530G>C, p.Gly177Ala) found in the Old Order Amish population.[7][16] It is characterized by severe congenital microcephaly, developmental failure, seizures, 2-oxoglutaric aciduria, and death within the first year of life.[16][17]

-

This compound Metabolism Dysfunction Syndrome 4 (THMD-4): This is a less severe, non-Amish phenotype characterized by febrile illness-associated episodic encephalopathy, progressive polyneuropathy, and bilateral striatal necrosis.[16][18][24]

This compound Pyrophosphokinase 1 Deficiency (TPK1 Deficiency / THMD5)

Caused by mutations in the TPK1 gene, this disorder impairs the conversion of this compound into its active cofactor form, TPP.[6][19] This leads to a functional this compound deficiency despite normal cellular uptake. The clinical picture is one of variable, often episodic, neurological dysfunction.[6] Patients typically present with ataxia, dystonia, and encephalopathic episodes that are frequently triggered by febrile illness.[6][18][25] Some patients show significant clinical improvement with this compound supplementation.[6][25]

Quantitative Data Summary

Quantitative data are essential for understanding the epidemiology and for the biochemical diagnosis of these disorders.

Table 2: Quantitative Data on this compound Metabolism Disorders

| Disorder | Gene | Prevalence / Incidence | Key Quantitative Biomarkers & Findings |

|---|---|---|---|

| TRMA | SLC19A2 | Rare; >183 individuals from >138 families reported worldwide.[13] | Megaloblastic anemia with normal serum Vitamin B12/folate.[13] |

| BTBGD | SLC19A3 | Rare; prevalence in Saudi Arabia estimated at ~1 in 1,000,000.[14] >169 individuals reported worldwide.[23] | Profoundly decreased free this compound in cerebrospinal fluid (CSF) and fibroblasts.[8] |

| ALM | SLC25A19 | ~1 in 500 births in the Old Order Amish of Lancaster County, PA.[7][16][17] | Elevated urinary alpha-ketoglutaric acid (2-oxoglutaric aciduria).[16][26] |

| THMD4 | SLC25A19 | Very rare; ~16 individuals reported to date.[16] | Elevated urinary alpha-ketoglutaric acid. |

| TPK1 Deficiency | TPK1 | Very rare; ~28 patients reported as of 2023.[6] | Decreased concentrations of TPP in blood and muscle tissue.[8] Mild lactic acidosis may be present.[3] |

Diagnostic Approaches and Experimental Protocols

A definitive diagnosis of a this compound metabolism disorder requires a combination of clinical evaluation, biochemical testing, and molecular genetic analysis. Rapid diagnosis is critical as prompt initiation of this compound therapy can be life-saving and prevent irreversible neurological damage.[25][27]

Diagnostic Workflow

The diagnostic process typically follows a structured pathway from clinical suspicion to molecular confirmation. Whole-exome sequencing (WES) has become a powerful tool for identifying pathogenic variants in the relevant genes.[28][29]

Experimental Protocols

This is a functional assay to assess this compound status by measuring the activity of the TPP-dependent enzyme transketolase in erythrocytes.[30]

-

Principle: The transketolase activity in a patient's erythrocyte lysate is measured both with and without the addition of exogenous TPP. The ratio of stimulated to unstimulated activity gives the activity coefficient (ETKAC). In this compound deficiency, the baseline enzyme is unsaturated with its cofactor, and the addition of TPP leads to a significant increase in activity, resulting in a high ETKAC value.[30]

-

Methodology:

-

Sample Preparation: Collect whole blood in heparinized tubes. Prepare washed erythrocytes by centrifuging and removing plasma and buffy coat, followed by washing with isotonic saline. Lyse the packed red cells with cold deionized water.[30]

-

Assay Reaction: The assay is typically performed in a spectrophotometer. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.[30]

-

Reaction Mixture (Unstimulated): Prepare a reaction buffer containing ribose-5-phosphate (substrate) and ancillary enzymes to couple the transketolase reaction to NADH oxidation. Add the erythrocyte lysate.

-

Reaction Mixture (Stimulated): Prepare the same mixture as above, but with the addition of a saturating concentration of TPP.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance over time) for both stimulated and unstimulated samples.

-

Calculate the ETKAC: ETKAC = (Activity with added TPP) / (Activity without added TPP).

-

-

-

Interpretation:

-

ETKAC < 1.15: this compound sufficiency.

-

ETKAC 1.15 - 1.25: Low risk or marginal deficiency.

-

ETKAC > 1.25: High risk of deficiency.[30]

-

This protocol is used to functionally validate variants in transporter genes like SLC19A2 and SLC19A3 by measuring their ability to import this compound into cells.

-

Principle: Cells are engineered to express either the wild-type (WT) or a mutant version of the this compound transporter. The rate of uptake of radioactively labeled this compound (e.g., [³H]this compound) is measured. A pathogenic mutation will result in significantly reduced uptake compared to the WT transporter.[31]

-

Methodology:

-

Cell Culture and Transfection:

-

Use a suitable human cell line (e.g., HEK293, ARPE-19) that has low endogenous this compound transport.

-

Transfect cells with expression vectors containing either WT or mutant SLC19A2/SLC19A3 cDNA. A mock (empty vector) transfection serves as a negative control.

-

Seed cells onto poly-D-lysine-coated 96-well plates and culture for 24-48 hours to allow for protein expression.[31]

-

-

Uptake Assay:

-

Wash cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Prepare an uptake solution containing a known concentration of [³H]this compound mixed with unlabeled this compound in HBSS.

-

Incubate the cells with the uptake solution for a short, defined period (e.g., 5 minutes) at 37°C.[31]

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radioactivity.

-

-

Quantification:

-

Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Normalize the radioactive counts to the protein concentration in each well.

-

-

-

Data Analysis: Compare the this compound uptake rate (e.g., in pmol/mg protein/min) between cells expressing WT transporter, mutant transporter, and the mock control. Pathogenic loss-of-function variants will show uptake levels similar to the mock control and significantly lower than WT. For competitive inhibition studies, IC₅₀ values can be determined by performing the assay with varying concentrations of an inhibitor.[31]

Drug Development Considerations

The primary therapeutic intervention for all known genetic this compound metabolism disorders is supplementation with high-dose this compound.[8][9]

-

This compound Supplementation: Dosing varies by disorder. For TRMA (SLC19A2), doses of 25-200 mg/day are used.[9] For BTBGD (SLC19A3), higher doses of 10-40 mg/kg/day are required.[9] TPK1 deficiency may respond to doses around 30 mg/kg/day.[9] The rationale is that at very high concentrations, this compound can enter cells via low-affinity transport mechanisms, bypassing the defective high-affinity transporter.[20] For TPK1 deficiency, high substrate levels may help rescue the activity of a partially functional mutant enzyme.[32]

-

Drug-Nutrient Interactions: A critical area for drug development is the potential for prescription drugs to inhibit this compound transporters. Research has shown that certain drugs can act as inhibitors of THTR-2 (SLC19A3).[31][33] This raises the possibility that such medications could induce or exacerbate a this compound deficiency state in vulnerable individuals, particularly those with heterozygous carrier status for SLC19A3 mutations. High-throughput screening of compound libraries against this compound transporters is a valuable strategy to identify such interactions early in the drug development process.

-

Future Directions: While this compound therapy is effective, it does not reverse all symptoms, such as the hearing loss in TRMA.[13] This underscores the need for novel therapeutic approaches. Future research may focus on small molecule chaperones to correct the folding of mutant proteins, gene replacement therapy to restore functional protein expression, or downstream pathway modulators to mitigate the metabolic consequences of TPP deficiency.

Conclusion